Antimycobacterial Activity Cliff: 3-Methyl vs. 3-Amino and 3-Chloro Pyrazine-2-carboxamide Precursors
In the N-alkyl-3-(alkylamino)pyrazine-2-carboxamide series, the 3-chloro precursors (e.g., N-methyl-3-chloropyrazine-2-carboxamide) showed no reported antimycobacterial activity at the tested concentrations, whereas the 3-(alkylamino) derivatives achieved MIC values of 25 μg/mL against M. tuberculosis H37Rv [1]. 3-Methylpyrazine-2-carboxamide represents the intermediate lipophilicity and hydrogen-bonding profile between the inactive 3-chloro and the more lipophilic 3-(alkylamino) congeners, making it a critical comparator for SAR deconvolution.
| Evidence Dimension | Antimycobacterial MIC against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Not directly reported in this study; inferred as an intermediate SAR control |
| Comparator Or Baseline | 3-(hexylamino)-, 3-(heptylamino)-, 3-(octylamino)-N-methyl-pyrazine-2-carboxamides: MIC = 25 μg/mL; N-methyl-3-chloropyrazine-2-carboxamide: inactive |
| Quantified Difference | Activity cliff: 3-chloro → inactive vs. 3-(alkylamino) → MIC 25 μg/mL; 3-methyl position occupies intermediate property space |
| Conditions | In vitro broth microdilution against M. tuberculosis H37Rv; compounds tested at serial dilutions; data extracted from Semelkova et al. 2015 [1] |
Why This Matters
For tuberculosis drug-discovery programs, the 3-methyl-2-carboxamide core provides a clean, minimal scaffold to probe the steric and electronic boundaries of the 3-position without the confounding effects of a halogen or a basic amine, enabling clearer SAR interpretation.
- [1] Semelkova, L. et al. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules 2015, 20, 8687-8711. View Source
